molecular formula C17H15N3OS2 B5007635 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone

2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone

Cat. No. B5007635
M. Wt: 341.5 g/mol
InChI Key: UNLQTURMJBNHHO-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The 1,2,4-triazole ring is a stable structure and is difficult to cleave. It acts as an isostere of amide, ester, and carboxylic acid .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with alkyl halides to form new compounds .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles depends on their specific structure and the biological target. For example, some 1,2,4-triazoles have been found to inhibit certain enzymes, which can lead to their antiviral or anticancer effects .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-triazole derivative would depend on its exact structure. Some 1,2,4-triazoles are used as drugs and have been tested for safety in humans, while others may be harmful or toxic .

properties

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-10-20-16(13-7-4-3-5-8-13)18-19-17(20)23-12-14(21)15-9-6-11-22-15/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLQTURMJBNHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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